molecular formula C4H4BrN3O2 B1379061 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- CAS No. 1391631-21-2

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl-

Cat. No.: B1379061
CAS No.: 1391631-21-2
M. Wt: 206 g/mol
InChI Key: QJJJUEPHZZMYOB-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- is a useful research compound. Its molecular formula is C4H4BrN3O2 and its molecular weight is 206 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Oriented Synthesis : A new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was designed using phenyl acetylene. This approach benefits from readily available materials, high stereoselectivity, and good overall yield (Da’an Liu et al., 2015).

  • Ruthenium-catalyzed Synthesis : The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of triazole-based scaffolds for biologically active compounds. This method overcomes challenges posed by the Dimroth rearrangement (S. Ferrini et al., 2015).

  • Synthesis and Structure of N-acetylated Derivatives : The study of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its acetylated products using various spectroscopic methods revealed insights into the susceptibility to acetylation and the formation of diacetylated isomers (A. Dzygiel et al., 2004).

  • Alkylation Reaction : The alkylation of sodium 1-aryl- and 1-arylmethyleneamino-1,2,3-triazol-5-olates results in compounds of mesoionic structure, revealing the diverse chemical reactivity of 1H-1,2,3-triazole derivatives (Yu. A. Rozin et al., 2002).

  • Polymer-supported Synthesis : The traceless synthesis of 1,2,4-triazoles on polymer supports, utilizing immobilized mesoionic 1,3-oxazolium-5-olates, demonstrates an innovative approach for the creation of complex triazole structures (S. Samanta et al., 2005).

Biological and Medicinal Applications

  • Antibacterial Activity : The synthesis of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acid derivatives and their evaluation for antibacterial properties highlights the potential medicinal applications of these compounds (Мелкон Арпиарович Ирадян et al., 2014).

  • Anticancer Activity Evaluation : The synthesis and evaluation of novel aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity against human leukemia and hepatoma cells showcase the therapeutic potential of these triazole derivatives (Hong-Ru Dong et al., 2017).

  • Antimicrobial Activity : Synthesis and characterization of substituted 1,2,3-triazoles and their antimicrobial activity further demonstrate the biomedical relevance of these compounds (Bantwal Shivarama Holla et al., 2005).

Biochemical Analysis

Biochemical Properties

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is typically characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in enzyme activity .

Cellular Effects

The effects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, inhibiting their activity and leading to downstream effects on cellular processes. It may also interact with receptors on the cell surface, modulating signal transduction pathways and altering gene expression. These molecular interactions are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound .

Metabolic Pathways

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to significant changes in cellular metabolism, highlighting its potential as a modulator of metabolic activity .

Transport and Distribution

The transport and distribution of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its overall activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular processes .

Subcellular Localization

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- is localized to specific subcellular compartments, where it exerts its effects. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. The subcellular distribution of the compound is critical for its activity, as it determines the specific cellular processes that are affected .

Properties

IUPAC Name

5-bromo-3-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-8-2(4(9)10)3(5)6-7-8/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJJUEPHZZMYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391631-21-2
Record name 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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